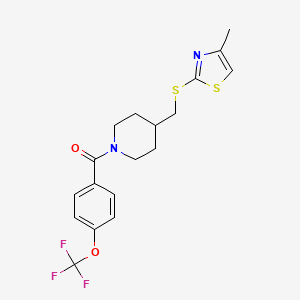

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

This compound features a piperidinyl core substituted with a thioether-linked 4-methylthiazole group and a methanone-bound 4-(trifluoromethoxy)phenyl moiety. Its structural complexity arises from the integration of a sulfur-containing heterocycle (thiazole), a trifluoromethoxy aromatic group, and a piperidine ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox properties and bioavailability .

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2S2/c1-12-10-26-17(22-12)27-11-13-6-8-23(9-7-13)16(24)14-2-4-15(5-3-14)25-18(19,20)21/h2-5,10,13H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDNRRKBEOFCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural elements:

- Piperidine Ring : Known for enhancing binding affinity to biological targets.

- Thiazole Moiety : Associated with antimicrobial and anticancer properties.

- Trifluoromethoxy Group : May influence lipophilicity and bioavailability.

This combination of functional groups suggests a multifaceted interaction with various biological systems.

Antimicrobial Activity

Compounds containing thiazole rings have demonstrated significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thiazole moiety in this compound likely contributes to its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural complexity may enhance its anticancer activity. Research indicates that thiazole and thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2 .

Table 1: Summary of Biological Activities

| Activity Type | Related Structural Features | Observed Effects |

|---|---|---|

| Antimicrobial | Thiazole ring | Inhibition of bacterial growth |

| Anticancer | Piperidine and thiazole moieties | Cytotoxic effects on cancer cells |

| Enzyme Inhibition | Functional groups enhancing binding | Modulation of enzyme activity |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in signaling pathways, influencing cellular responses.

- Intermolecular Interactions : The thiazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound's affinity for biological targets .

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound:

- Anticancer Studies : A study on thiazole derivatives revealed that specific substitutions on the phenyl ring significantly increased cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapy agents like doxorubicin .

- Antimicrobial Efficacy : Research demonstrated that thiazole-containing compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting that the presence of the thiazole ring is critical for this effect .

- Synthetic Pathways : Investigations into synthetic routes for producing this compound have highlighted efficient methodologies that maintain high yield and purity, essential for further biological testing and application in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and piperidine structures often exhibit antimicrobial properties. The presence of the thiazole moiety in (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone may enhance its ability to combat various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive bacteria, which is critical for developing new antibiotics.

Antiviral Properties

The compound has been explored for its potential as an antiviral agent. Specifically, it may act as a JAK inhibitor, which is significant in the treatment of viral infections like HIV. The mechanism involves modulating immune responses and inhibiting viral replication pathways .

Anticancer Activity

The structural complexity of this compound positions it as a candidate for anticancer research. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

- Piperidine Attachment: A nucleophilic substitution reaction introduces the piperidine ring into the structure.

- Phenoxypropanone Coupling: The final step involves coupling with a phenoxypropanone moiety using base-catalyzed reactions.

Industrial Production

For large-scale production, optimizing reaction conditions such as temperature and pressure is essential to maximize yield and purity .

Case Studies

Several studies have documented the biological activities of compounds similar to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Derivatives with Aryl Substituents

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) : Structural Differences: Replaces the piperidine ring with piperazine (additional nitrogen atom) and substitutes the trifluoromethoxy group with a trifluoromethylphenyl group. Synthesis: Synthesized via HOBt/TBTU-mediated coupling of thiophene-2-carboxylic acid with 1-(4-(trifluoromethyl)phenyl)piperazine .

- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 22) : Structural Differences: Features an ethanone spacer instead of a direct methanone linkage and retains the thiophene ring. Synthesis: Achieved 82% yield using 2-(thiophen-2-yl)acetic acid and similar coupling reagents .

Thiazole/Thiadiazole-Based Analogues

- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one : Structural Differences: Replaces the piperidine-thioether system with a thiazolidinone-thiadiazole scaffold. Functional Impact: The thiadiazole-thiazolidinone framework introduces additional hydrogen-bonding sites but reduces lipophilicity compared to the trifluoromethoxy group.

- 1,3,4-Thiadiazole Derivatives (e.g., Compound I in ) : Structural Differences: Utilizes a bis-thiadiazole system with methylphenyl substituents.

Methoxyphenylpiperazine Analogues

- 4-(4-Methoxyphenyl)piperazin-1-ylmethanone : Structural Differences: Substitutes trifluoromethoxy with methoxy and replaces the thiazole-thio group with a piperidinyl-carbonyl group.

Key Comparative Analysis

Pharmacological and Physicochemical Implications

- Lipophilicity : The trifluoromethoxy group in the target compound likely increases logP compared to methoxy or unsubstituted phenyl analogues, favoring blood-brain barrier penetration but risking solubility limitations .

- Metabolic Stability : Thioether linkages may reduce oxidative metabolism compared to sulfonyl groups ( ), while trifluoromethoxy resists enzymatic degradation better than methoxy .

- Target Selectivity : The piperidine-thiazole-thioether architecture may interact uniquely with serotonin or dopamine receptors, contrasting with thiophene-based piperazine derivatives (Compounds 21–22 ) often studied for CNS applications.

Q & A

Q. What methodologies quantify the compound’s photostability under UV exposure?

- Methodological Answer: Expose solutions in quartz cuvettes to UV light (254 nm) and monitor degradation via HPLC at timed intervals. Use LC-HRMS to identify photoproducts. Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Data Analysis and Theoretical Integration

Q. How can researchers integrate contradictory spectral data into a cohesive structural model?

Q. What framework links this compound’s electronic structure to its observed biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.